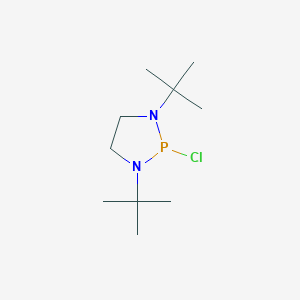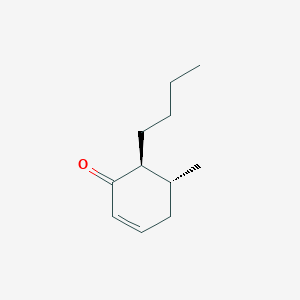
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- is a compound belonging to the class of diazaphospholidines. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom. The presence of the chlorine atom and the bulky tert-butyl groups (1,1-dimethylethyl) further modifies its chemical properties and reactivity.
Preparation Methods
The synthesis of 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- typically involves the reaction of a suitable phosphine precursor with a chlorinating agent in the presence of a base. One common method includes the reaction of a phosphine with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as azides or amines.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphoramidates.
Reduction Reactions: The compound can be reduced to form phosphines or other reduced phosphorus species.
Common reagents used in these reactions include sodium azide, lithium chloride, and various oxidizing agents like N2O4 . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Catalysis: It is used as a ligand in catalytic reactions, particularly in enantioselective reductions.
Material Science: The compound is employed in the synthesis of novel materials with unique properties.
Biological Research: It is used in the modification of biomolecules and the study of phosphorus-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- involves the interaction of the phosphorus atom with various molecular targets. The chlorine atom can be displaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. The bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar compounds to 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- include:
- 2-Azido-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine
- 2-Chloro-1,3-dimethyl-1,3,2-diazaphospholidine
These compounds share the diazaphospholidine core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of chlorine and tert-butyl groups in 1,3,2-Diazaphospholidine, 2-chloro-1,3-bis(1,1-dimethylethyl)- provides distinct reactivity and steric effects, making it valuable in specific research contexts.
Properties
CAS No. |
89437-94-5 |
|---|---|
Molecular Formula |
C10H22ClN2P |
Molecular Weight |
236.72 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-chloro-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C10H22ClN2P/c1-9(2,3)12-7-8-13(14(12)11)10(4,5)6/h7-8H2,1-6H3 |
InChI Key |
VWQBDOYUBDEPQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CCN(P1Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)


![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)



![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)

![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)
![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)

